1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
“1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a bromofuran moiety, which is a furan ring (a five-membered aromatic ring with one oxygen atom) that has a bromine atom attached . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” can be represented by the linear formula C9H12BrNO . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The compound “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid” has a molecular weight of 230.1 . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis Techniques and Characterization
- A novel series of compounds related to "1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid" were synthesized via electrophilic substitution and characterized using IR, 1H NMR, and MASS spectroscopy. These compounds are derived through Japp-Klingemann and Fischer indole cyclization reactions (Mogulaiah, Sundar, & Tasleem, 2018).
- Research into the synthesis of pyrrolopyridine analogs from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with antibacterial activity, demonstrates the chemical versatility of furan and pyrrolidine derivatives (Toja et al., 1986).
Biological Activity
- The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlights their potential antimicrobial activity against various strains, including notable activity against A. baumannii and M. tuberculosis H37Rv strains (Nural et al., 2018).
- Novel dicationic imidazo[1,2-a]pyridines show significant in vitro and in vivo antiprotozoal activity, emphasizing the potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).
Chemical Properties and Reactions
- Research into cyclic amines' C-H functionalization provides insight into redox-annulations with α,β-unsaturated carbonyl compounds, offering pathways to synthesize complex molecules including pyrrolidines (Kang et al., 2015).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHDFOOXRIEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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